Cas no 1803873-93-9 (6-Fluoro-3-nitro-N,N,2-trimethylaniline)

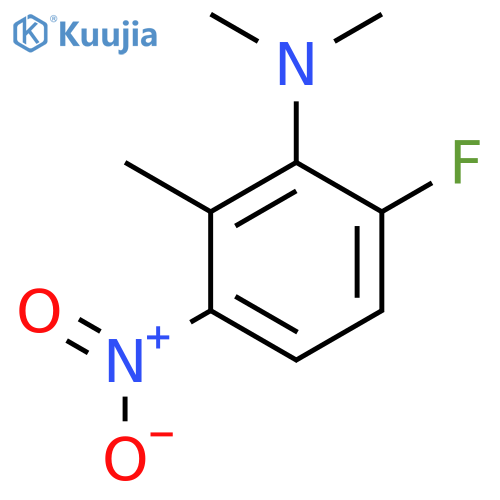

1803873-93-9 structure

商品名:6-Fluoro-3-nitro-N,N,2-trimethylaniline

CAS番号:1803873-93-9

MF:C9H11FN2O2

メガワット:198.194245576859

CID:5000302

6-Fluoro-3-nitro-N,N,2-trimethylaniline 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-3-nitro-N,N,2-trimethylaniline

-

- インチ: 1S/C9H11FN2O2/c1-6-8(12(13)14)5-4-7(10)9(6)11(2)3/h4-5H,1-3H3

- InChIKey: ZCBFAVVINIASNE-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C(C)=C1N(C)C)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 217

- トポロジー分子極性表面積: 49.1

- 疎水性パラメータ計算基準値(XlogP): 2.3

6-Fluoro-3-nitro-N,N,2-trimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010016000-250mg |

6-Fluoro-3-nitro-N,N,2-trimethylaniline |

1803873-93-9 | 97% | 250mg |

475.20 USD | 2021-07-05 | |

| Alichem | A010016000-1g |

6-Fluoro-3-nitro-N,N,2-trimethylaniline |

1803873-93-9 | 97% | 1g |

1,549.60 USD | 2021-07-05 | |

| Alichem | A010016000-500mg |

6-Fluoro-3-nitro-N,N,2-trimethylaniline |

1803873-93-9 | 97% | 500mg |

839.45 USD | 2021-07-05 |

6-Fluoro-3-nitro-N,N,2-trimethylaniline 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1803873-93-9 (6-Fluoro-3-nitro-N,N,2-trimethylaniline) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量